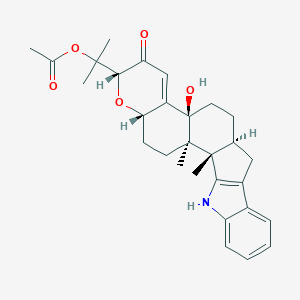![molecular formula C21H26N4O5S B051380 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate CAS No. 122063-39-2](/img/structure/B51380.png)
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. It may also interact with bacterial cell membranes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antibacterial activity against various strains of bacteria. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate in lab experiments is its synthetic nature, which allows for precise control over its properties. However, its limited solubility in water may pose a challenge in certain experiments. Additionally, its potential toxicity must be carefully considered when handling the compound.
Direcciones Futuras
There are several future directions for the study of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate. One direction is to further investigate its potential applications in cancer treatment, inflammation, and bacterial infections. Another direction is to explore its use as a dye for textiles and as a component in organic solar cells. Additionally, its potential as a sensor for detecting heavy metal ions in water could be further explored.
Conclusion
In conclusion, 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate involves the reaction between 3-acetyl-5-nitrothiophene-2-amine and 4-(3-methylphenylazo)aniline in the presence of acetic anhydride and sodium acetate. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In materials science, it has been used as a dye for textiles and as a component in organic solar cells. In environmental science, it has been explored as a potential sensor for detecting heavy metal ions in water.
Propiedades
Número CAS |
122063-39-2 |
|---|---|
Nombre del producto |
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate |
Fórmula molecular |
C21H26N4O5S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-[4-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-N-ethyl-3-methylanilino]butyl acetate |
InChI |
InChI=1S/C21H26N4O5S/c1-5-24(10-6-7-11-30-16(4)27)17-8-9-19(14(2)12-17)22-23-21-18(15(3)26)13-20(31-21)25(28)29/h8-9,12-13H,5-7,10-11H2,1-4H3 |
Clave InChI |
GIGDKBCDRFBZHW-UHFFFAOYSA-N |
SMILES |
CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C |
SMILES canónico |
CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C |
Otros números CAS |
122063-39-2 |
Sinónimos |
Ethanone, 1-2-4-4-(acetyloxy)butylethylamino-2-methylphenylazo-5-nitro-3-thienyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



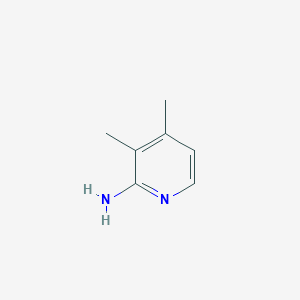
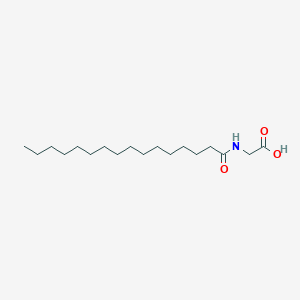
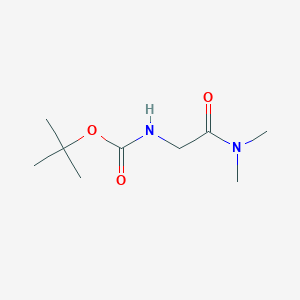
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
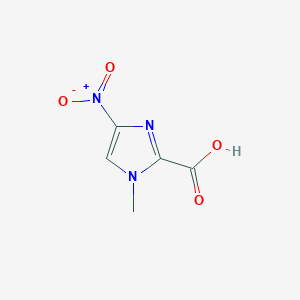
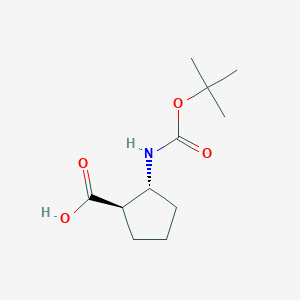
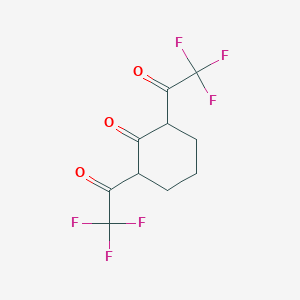
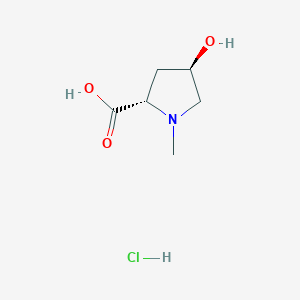
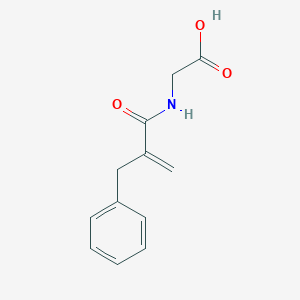
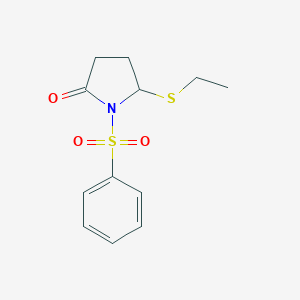
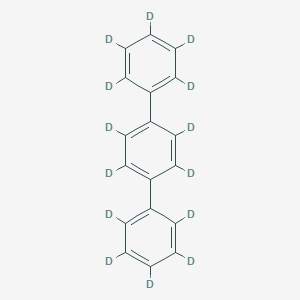

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)
